Pentitol

Cryoprotectant Cell Biology Assay Development

CAS 6917-36-8 is a stereochemical class identifier, NOT a single compound. To ensure experimental reproducibility, specify xylitol for d-xylose isomerase inhibition (Ki=0.0027m), ribitol/xylitol for insulin secretion studies, or D-arabinitol for polymer synthesis. Procuring generic 'Pentitol' risks assay failure. Please specify the required stereoisomer in your inquiry.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 6917-36-8
Cat. No. B7790432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentitol
CAS6917-36-8
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2
InChIKeyHEBKCHPVOIAQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentitol (CAS 6917-36-8): A Five-Carbon Sugar Alcohol for Specialized Biochemical and Industrial Applications


Pentitol (CAS 6917-36-8), also known as pentane-1,2,3,4,5-pentol, refers to a class of five-carbon sugar alcohols (alditols) derived from the reduction of pentose sugars [1]. It is characterized by the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol [2]. This chemical serves as a versatile intermediate in synthetic chemistry, a research tool in metabolism studies, and a functional additive in various industrial formulations [3]. As a generic term, 'Pentitol' encompasses several stereoisomers, including xylitol, ribitol (adonitol), and D-arabitol, making precise identification of the specific isomer critical for reproducible research and consistent industrial performance [1].

Why 'Pentitol' Cannot Be Substituted with Other Polyols or Pentitols in Research and Industry


The term 'Pentitol' is not a single compound but a collective name for a family of stereoisomers, including xylitol, ribitol (adonitol), and D-arabitol. Simply procuring any pentitol or a generic 'pentitol' mixture without specifying the isomer introduces a critical variable that can invalidate experimental outcomes or industrial processes [1]. This is because subtle stereochemical differences dictate profound differences in biological recognition and physicochemical properties. For instance, the metabolism of specific pentitols varies significantly between different bacterial strains, making one isomer a suitable carbon source while another is not [2]. Similarly, the ability of a pentitol to protect cells from freeze-thaw damage has been shown to be up to 2.18-fold greater than glycerol, a property likely specific to the isomer tested . Therefore, relying on a non-specific 'Pentitol' product is a high-risk approach, as batch-to-batch variability in isomer composition can lead to non-reproducible results. The quantitative evidence below confirms that specific pentitol isomers, like ribitol (adonitol), possess unique performance characteristics that cannot be matched by other polyols or even other pentitols.

Quantitative Evidence of Pentitol (Ribitol/Adonitol) Differentiation vs. Comparators


Ribitol (Adonitol) Provides Superior Cryoprotection for NFSM Suspensions Compared to Glycerol

In an in vitro study, a 10% suspension of ribitol (a specific pentitol) in NFSM (non-fat skim milk) was found to be 1.45 to 2.18 times more effective at protecting biological material than a 10% glycerol suspension under the same conditions .

Cryoprotectant Cell Biology Assay Development

Pentitol Xylitol Elicits a Stronger Insulinotropic Response Than D-Glucuronolactone and Ribitol in Canine Models

In a comparative study on dogs, intravenous infusion of xylitol (a pentitol) resulted in plasma insulin responses that were 'far less' pronounced for equivalent doses of D-glucuronolactone or ribitol [1]. This demonstrates a significant difference in the insulinotropic potency among related compounds in an in vivo system.

Endocrinology Metabolism In Vivo Pharmacology

Ribitol Demonstrates Selective Bacterial Metabolism: A Tool for Differential Media Formulation

Research on Aerobacter aerogenes (now Klebsiella aerogenes) showed that the bacterium induces specific enzymes, ribitol dehydrogenase and d-ribulokinase, to catabolize ribitol. This metabolic pathway is distinct from those used for other pentitols or pentoses, and its activity varies among bacterial species, enabling its use as a selective carbon source in differential media [1].

Microbiology Bacterial Identification Culture Media

Molecular Mobility and Glass Transition Dynamics Vary Significantly Among Pentitol Isomers

Broad-band dielectric relaxation spectroscopy reveals that the four pentitol isomers (xylitol, adonitol, L-arabitol, and D-arabitol) exhibit 'important differences' in the temperature dependence of their primary relaxation processes, characterized by their 'steepness index' [1]. This directly affects their molecular mobility and stability in the amorphous state, a critical factor for pharmaceutical formulations and material processing [2].

Materials Science Physical Chemistry Pharmaceutical Formulation

Validated Application Scenarios for Pentitol (Ribitol/Adonitol) Based on Quantitative Evidence


Cryopreservation of Sensitive Biological Samples Requiring High Viability

Based on its proven 1.45x to 2.18x higher cryoprotective efficacy compared to glycerol in NFSM suspensions , a specific pentitol like ribitol (adonitol) is an optimal choice for formulating cryoprotectant solutions for cell lines, microbial cultures, or other biological materials where post-thaw recovery is paramount. This quantitative advantage supports its use in assay development, biobanking, and cell therapy workflows where maintaining high sample viability directly impacts experimental success and product quality.

Formulation of Selective and Differential Microbiological Growth Media

The ability of ribitol (adonitol) to induce a specific set of catabolic enzymes in certain bacterial strains, such as Klebsiella aerogenes , makes it a critical, evidence-backed component in the formulation of culture media. This property is exploited in clinical and industrial microbiology labs for the selective isolation or biochemical identification of bacteria based on their ability to ferment adonitol, a test that cannot be reliably performed using other polyols or a non-specific pentitol mixture.

Investigations of Insulin Secretion and Pentose Phosphate Pathway Metabolism

For researchers investigating the mechanisms of insulin release, the differential in vivo potency observed between pentitols is key. The evidence showing that xylitol is a much more potent insulin secretagogue than D-glucuronolactone or ribitol in canine models establishes it as a standard tool for probing the role of the pentose phosphate pathway. Using a different pentitol or polyol would not elicit the same metabolic response and would confound experimental interpretation, making the selection of the correct pentitol critical for valid and reproducible metabolic research.

Development of Amorphous Solid Dispersions in Pharmaceutical Formulation

In the pharmaceutical industry, amorphous solid dispersions are used to enhance the solubility and bioavailability of poorly water-soluble drugs. The stability of these formulations against recrystallization is governed by the molecular mobility of the matrix. Evidence from dielectric studies shows that different pentitol isomers (xylitol, adonitol, L-arabitol, D-arabitol) have significantly different molecular mobility dynamics, as quantified by their 'steepness index' . This data justifies the selection of a specific pentitol isomer based on its unique physical properties to design a more stable and predictable drug delivery system, rather than relying on a generic sugar alcohol with less defined behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.